Sodium Starch Glycolate
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Overview
Description
Sodium starch glycolate is a white to off-white, tasteless, and odorless powder. It is primarily used as a pharmaceutical excipient, specifically as a superdisintegrant in tablet and capsule formulations. This compound enhances drug solubility and ensures rapid disintegration of tablets and granules by absorbing water quickly and swelling .
Mechanism of Action
Target of Action
Sodium Starch Glycolate (SSG) is primarily targeted at the pharmaceutical formulations in which it is included . It is extensively used as a superdisintegrant in different drug formulations .
Mode of Action
SSG operates by absorbing water rapidly , which results in swelling . This swelling leads to the quick disintegration of tablets and granules . The mechanism by which SSG achieves disintegration is through wicking, rapid swelling, and deaggregation of granules .
Biochemical Pathways
Its role is to facilitate the breakdown of the pharmaceutical formulation , allowing the active ingredients to be released and interact with their respective biochemical pathways .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) of the active pharmaceutical ingredients in the formulations where it is used. By promoting the rapid disintegration of tablets and granules, SSG enhances the bioavailability of the active ingredients .
Result of Action
The primary result of SSG’s action is the rapid disintegration of pharmaceutical formulations, such as tablets and capsules . This facilitates the release of the active ingredients into the body, enabling them to exert their therapeutic effects .
Action Environment
The action of SSG can be influenced by environmental factors. For instance, SSG is very stable and should be stored in a closed container to prevent clumping that could occur with significant changes in humidity and temperature . If stored under appropriate temperature and humidity conditions, the physical properties of SSG can remain unchanged for up to 4 years .
Biochemical Analysis
Biochemical Properties
Sodium starch glycolate plays a crucial role in biochemical reactions, primarily due to its ability to interact with water and other biomolecules. It absorbs water quickly, causing the starch molecules to swell and disintegrate. This property is particularly useful in pharmaceutical formulations where rapid drug release is desired . This compound interacts with various enzymes and proteins, facilitating the breakdown of tablets into smaller particles, which enhances drug solubility and absorption .
Cellular Effects
This compound influences various cellular processes by promoting the rapid disintegration of tablets, which in turn affects drug release and absorption. It impacts cell function by enhancing the availability of the active pharmaceutical ingredient, thereby influencing cell signaling pathways, gene expression, and cellular metabolism . The rapid disintegration of tablets ensures that the drug is released quickly, leading to a more immediate therapeutic effect.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to absorb water and swell. This swelling action disrupts the tablet matrix, leading to its disintegration. The compound interacts with water molecules, forming hydrogen bonds that facilitate the swelling process . Additionally, this compound may interact with other excipients in the formulation, enhancing its disintegration properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but its disintegration efficiency may decrease over time if exposed to high humidity or temperature . Long-term studies have shown that this compound maintains its disintegration properties for extended periods, ensuring consistent drug release and absorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively promotes tablet disintegration and drug release without causing adverse effects. At higher dosages, this compound may cause gastrointestinal irritation or other toxic effects . It is essential to optimize the dosage to achieve the desired therapeutic effect while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a disintegrant. It interacts with enzymes and cofactors that facilitate the breakdown of starch molecules into smaller fragments . This interaction enhances the solubility and absorption of the active pharmaceutical ingredient, improving its bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with water and other biomolecules. It is primarily localized in the gastrointestinal tract, where it facilitates the disintegration of tablets and the release of the active ingredient . The compound’s ability to absorb water and swell ensures its effective distribution within the tablet matrix, promoting rapid drug release .
Subcellular Localization
This compound’s subcellular localization is primarily within the gastrointestinal tract, where it exerts its disintegration properties. The compound does not undergo significant post-translational modifications or targeting signals, as its primary function is to facilitate the breakdown of tablets . Its activity is mainly localized to the site of drug administration, ensuring efficient drug release and absorption.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium starch glycolate is synthesized by the carboxymethylation of starch. The process involves the reaction of starch with sodium chloroacetate in an alkaline medium. The degree of substitution, which refers to the number of hydroxyl groups on the starch molecule that have been replaced by carboxymethyl groups, typically ranges from 0.25 to 0.30 .
Industrial Production Methods: There are several methods for the industrial production of this compound, including:
Aqueous Method: Involves the use of water as a solvent.
Extrusion Method: Uses mechanical force to mix and shape the material.
Organic Solvent Slurry Method: Utilizes organic solvents to facilitate the reaction.
Dry Method: Involves the use of dry reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: Sodium starch glycolate primarily undergoes substitution reactions due to the presence of carboxymethyl groups. These reactions can involve various reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of oxidized derivatives.
Reducing Agents: It can also undergo reduction reactions, although these are less common.
Substitution Reactions: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium starch glycolate has a wide range of applications in scientific research, including:
Pharmaceuticals: Used as a superdisintegrant in tablet and capsule formulations to enhance drug solubility and ensure rapid disintegration.
Biology: Utilized in various biological assays and experiments due to its ability to absorb water and swell rapidly.
Medicine: Employed in drug formulations to improve the bioavailability of active pharmaceutical ingredients.
Industry: Used in various industrial applications, including as a gelling agent and suspending agent.
Comparison with Similar Compounds
- Croscarmellose Sodium
- Crospovidone
- Starch Glycolates from different sources (e.g., rice, potato, wheat, corn) .
Properties
CAS No. |
9063-38-1 |
---|---|
Molecular Formula |
C29H32N4O5 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
19-ethyl-19-hydroxy-10-[2-(1-methylpiperidin-3-yl)ethoxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C29H32N4O5/c1-3-29(36)23-13-25-26-21(16-33(25)27(34)22(23)17-37-28(29)35)20(19-8-4-5-9-24(19)31-26)14-30-38-12-10-18-7-6-11-32(2)15-18/h4-5,8-9,13-14,18,36H,3,6-7,10-12,15-17H2,1-2H3 |
InChI Key |
XQGJJVUDKQCQFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCC6CCCN(C6)C)O |
Synonyms |
Carboxymethyl Starch Sodium Salt; Covagel; Crayon B 300P; Deprogel; Emsize CMS 100; Emsize CMS 60; Estarl A 100; Explosol; Explotab; Explotab CL-V; Expotab PCF; F 500 Papeal No. 50; Glycol YS; Glycolys LV; Glycolys Std; KMK-BUR 1; KMK-OK; Kiprogum F |
Origin of Product |
United States |
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